Product packaging for SCH 221510(Cat. No.:CAS No. 322473-89-2)

SCH 221510

Cat. No.: B1681530
CAS No.: 322473-89-2
M. Wt: 397.6 g/mol
InChI Key: LOSJNRBXNQTUNT-UHFFFAOYSA-N
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Description

Nociceptin (B549756) Opioid Receptor (NOP) System: An Overview

Discovery and Ligand (Nociceptin/Orphanin FQ, N/OFQ)

The NOP receptor, initially identified as the opioid receptor-like receptor-1 (ORL-1), was discovered in 1994 through cloning efforts that followed the characterization of the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov Subsequently, in 1995, its endogenous peptide ligand was identified by two independent research groups using reverse pharmacology techniques. wikipedia.orgnih.gov This peptide was named both nociceptin and Orphanin FQ (N/OFQ), reflecting its ability to cause hyperalgesia (increased sensitivity to pain) in some contexts and its identification before its cognate receptor was fully characterized as an opioid receptor family member. wikipedia.orgnih.gov N/OFQ is a 17-amino acid neuropeptide derived from a precursor protein, prepronociceptin (ppN/OFQ), the gene structure of which shows similarities to those encoding other opioid peptides. nih.govCurrent time information in New York, NY, US.mims.com The official nomenclature adopted by the International Union of Basic and Clinical Pharmacology (IUPHAR) designates the receptor as NOP and the peptide as N/OFQ. Current time information in New York, NY, US.

Homology with Classical Opioid Receptors (μ, κ, δ)

The NOP receptor is recognized as the fourth and most recently discovered member of the opioid receptor family, which are all members of the Class A G protein-coupled receptors (GPCRs). Current time information in New York, NY, US.mims.comwikipedia.orgwikipedia.orgcenmed.com Structurally, the NOP receptor shares significant sequence homology, approximately 60%, particularly within the transmembrane helices and intracellular loops, with the classical μ, δ, and κ opioid receptors. mims.comcenmed.com This structural resemblance underscores their evolutionary relationship. citeab.com While some analyses suggest a closer relationship between the kappa and NOP receptors based on sequence and chromosomal location, the kappa receptor still exhibits greater sequence identity with the mu and delta receptors compared to NOP. citeab.com

Functional Distinction from Classical Opioid Receptors

Despite sharing structural homology and coupling primarily to Gi/Go proteins, leading to similar intracellular signaling cascades such as inhibition of adenylyl cyclase and modulation of ion channels (increasing K+ conductance and inhibiting Ca2+ conductance), the NOP system exhibits crucial functional distinctions from the classical opioid receptors. nih.govwikipedia.orgciteab.comwikipedia.org A key difference lies in ligand binding; the NOP receptor does not bind classical opioid ligands with significant affinity, nor does N/OFQ bind to the μ, δ, or κ receptors. nih.govwikipedia.orgciteab.comwikipedia.org Furthermore, NOP receptor activation can exert effects that modulate or even oppose those mediated by classical opioid receptors, particularly the μ receptor. Current time information in New York, NY, US.wikipedia.orgwikipedia.org For instance, the N/OFQ-NOP system has been shown to produce anti-opioid effects, including the reversal of opioid-mediated analgesia and antagonism of the rewarding effects associated with opiates and other drugs of abuse. wikipedia.org The anatomical distribution of NOP receptors in the brain and spinal cord also differs in notable ways from that of classical opioid receptors, contributing to its unique functional roles. wikipedia.orgmims.com

SCH 221510: A Potent and Selective NOP Agonist

This compound is a well-characterized small molecule that has been instrumental in probing the pharmacological actions of the NOP receptor in academic research.

Nomenclature and Identifiers (CAS, PubChem, IUPHAR/BPS)

This compound is recognized as a potent and selective agonist for the NOP receptor. mims.comcambridge.orgwikipedia.org Its chemical name is 3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol. wikipedia.org It is identified by the CAS Registry Number 322473-89-2. cambridge.orgwikipedia.orgnih.govnih.gov In the PubChem database, this compound is assigned PubChem CID 9887077. wikipedia.org The compound is also listed in the IUPHAR/British Pharmacological Society (BPS) Guide to PHARMACOLOGY, an expert-curated resource for pharmacological targets and their ligands. nih.gov

The potency and selectivity of this compound for the NOP receptor compared to classical opioid receptors have been demonstrated in various studies. Representative binding affinity (Ki) and functional potency (EC50) values highlight this selectivity:

Receptor TypeKi (nM)EC50 (nM)
NOP0.312
μ-opioid65693
κ-opioid131683
δ-opioid28548071

Source: Data compiled from references cambridge.orgwikipedia.org. Values may vary depending on assay conditions.

These data illustrate that this compound exhibits significantly higher affinity and potency at the NOP receptor compared to the μ, κ, and δ opioid receptors, making it a valuable tool for selectively activating the NOP system in experimental settings.

Academic research utilizing this compound has provided detailed insights into the functional roles of the NOP receptor. For example, studies have shown that this compound can induce analgesia in models of neuropathic pain. mims.com Furthermore, it has been reported to attenuate adverse effects associated with μ-opioid receptor activation, such as respiratory depression and itch, in non-human primates when co-administered with buprenorphine. mims.com Research has also indicated that this compound can inhibit intestinal motility in both in vitro and in vivo models. guidetopharmacology.org These findings underscore the utility of this compound as a pharmacological probe for investigating the diverse physiological effects mediated by NOP receptor activation.

Origin and Development History (e.g., Schering-Plough Corporation)

This compound was discovered by scientists at Schering-Plough Corporation. fishersci.ch Schering-Plough was a prominent American pharmaceutical company that was formed in 1971 through the merger of Schering Corporation and Plough, Inc. zhanggroup.orguni-freiburg.de The company had a history of research and development in various therapeutic areas. Schering-Plough continued to operate until its merger with Merck & Co. in 2009. zhanggroup.org this compound emerged from research programs focused on identifying novel ligands for the NOP receptor, highlighting the pharmaceutical industry's interest in targeting this system for potential therapeutic applications. Publications describing the properties and effects of this compound often originate from research conducted at or in collaboration with Schering-Plough. cambridge.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31NO B1681530 SCH 221510 CAS No. 322473-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO/c1-20-10-6-8-14-25(20)27(26-15-9-7-11-21(26)2)29-23-16-17-24(29)19-28(30,18-23)22-12-4-3-5-13-22/h3-15,23-24,27,30H,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJNRBXNQTUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)N3C4CCC3CC(C4)(C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432414
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322473-89-2
Record name 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Receptor Pharmacology of Sch 221510

Nociceptin (B549756) Opioid Receptor (NOP) Binding and Activation

SCH 221510 interacts with the NOP receptor to initiate intracellular signaling cascades. nih.gov As a full agonist, it mimics the action of the endogenous peptide ligand, Nociceptin/Orphanin FQ (N/OFQ), stimulating the receptor to its maximal functional effect. researchgate.net

Binding Affinity (K_i) and Functional Potency (EC_50) at NOP

This compound demonstrates a high affinity for the human NOP receptor, with studies consistently reporting a binding affinity (K_i) in the sub-nanomolar range. medchemexpress.com Radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor determined the K_i of this compound to be approximately 0.3 nM. researchgate.netmedchemexpress.com More specifically, one study reported a K_i value of 0.3 ± 0.05 nM. researchgate.net

In functional assays, which measure the concentration required to elicit a half-maximal biological response (EC_50), this compound proves to be a potent activator of the NOP receptor. In a [³⁵S]GTPγS binding assay, a common method for assessing G-protein activation, this compound stimulated the human NOP receptor with an EC_50 value of 12 nM (or 12 ± 3 nM in a specific experiment). researchgate.netrndsystems.com These studies confirm that this compound acts as a full agonist, achieving a maximal effect comparable to that of the endogenous ligand N/OFQ. researchgate.net

Selectivity Profile Against Other Opioid Receptors (μ, κ, δ)

A defining characteristic of this compound is its high selectivity for the NOP receptor over the classical mu (μ), kappa (κ), and delta (δ) opioid receptors. researchgate.netrndsystems.comtocris.com This selectivity is evident in both binding and functional assays.

Binding studies have determined the K_i values of this compound at the human μ, κ, and δ receptors to be 65 nM, 131 nM, and 2854 nM, respectively. researchgate.netrndsystems.com When compared to its 0.3 nM affinity for the NOP receptor, these values demonstrate a selectivity ratio of approximately 217-fold over the μ-opioid receptor, 437-fold over the κ-opioid receptor, and 9500-fold over the δ-opioid receptor. researchgate.net

Functionally, the selectivity is also pronounced. The EC_50 values for this compound at the μ, κ, and δ receptors are 693 nM, 683 nM, and 8071 nM, respectively, values that are significantly higher than the 12 nM required for NOP activation. rndsystems.comtocris.com

Structural Insights into NOP Receptor Binding

The binding of this compound to the NOP receptor is a complex process governed by specific molecular interactions within the receptor's binding pocket.

While the conserved aspartic acid residue D130³.³² (Aspartate at position 3.32) is a critical interaction point for many opioid ligands, forming a salt bridge with their protonated nitrogen, the interactions for small molecules like this compound can differ from those of peptide ligands. mdpi.com For instance, mutagenesis data have shown that while Asp110².⁶³ is crucial for the binding of the endogenous peptide N/OFQ, it is not essential for the binding of this compound. nih.gov

A more critical residue for the action of this compound appears to be Q280 in the sixth transmembrane helix (TM6). nih.gov A Q280A mutation (replacing glutamine with alanine (B10760859) at position 280) was found to reduce the potency of receptor activation by this compound by several orders of magnitude, indicating its key role in the binding or conformational change necessary for activation by this specific agonist. nih.gov

The orthosteric binding pocket of the NOP receptor is relatively large and features a significant hydrophobic core, which is crucial for accommodating ligands. nih.govresearchgate.net Small-molecule ligands are understood to bind deep within this hydrophobic core. researchgate.net While direct crystallographic evidence for this compound is not available, insights can be drawn from modeling studies of similar NOP agonists, such as Ro 64-6198. mdpi.comnih.gov In these models, the bulky aromatic rings (in that case, a phenalenyl ring) of the agonist engage in hydrophobic interactions with residues inside the binding pocket, such as V279⁶.⁵¹. mdpi.comnih.gov Given the structure of this compound, which contains two methylphenyl groups and a phenyl group, it is highly probable that these moieties engage in similar, extensive hydrophobic interactions within the receptor's binding site.

G-protein coupled receptors (GPCRs) like the NOP receptor are not rigid structures but are conformationally flexible, existing in an ensemble of different states. nih.gov The binding of a ligand serves to select and stabilize a specific conformation. nih.gov An agonist, such as this compound, preferentially binds to and stabilizes an "active" conformation of the receptor. nih.gov This stabilization of an active state is what facilitates the subsequent coupling to and activation of intracellular G-proteins, initiating the signaling cascade. nih.gov The high efficacy of a potent agonist like this compound may be related to its ability to efficiently stabilize a smaller, more specific subset of active conformations, thereby increasing the probability of G-protein activation. nih.gov This induced-fit mechanism, where ligand binding occurs prior to the major conformational change, is a common model for GPCR activation. biorxiv.org

Intracellular Signaling Cascades Mediated by this compound

As a potent and selective agonist for the nociceptin opioid peptide (NOP) receptor, a G protein-coupled receptor (GPCR), this compound initiates a series of intracellular signaling events upon binding. The NOP receptor primarily couples to pertussis toxin (PTX)-sensitive inhibitory G proteins (Gαi/o). nih.govnih.govnih.gov This interaction triggers both G-protein dependent and independent signaling cascades that ultimately mediate the compound's cellular effects.

G-protein Dependent Signaling

The classical signaling pathway for the NOP receptor is mediated by the heterotrimeric Gαi/o protein. nih.gov Upon activation by an agonist like this compound, the Gαi/o protein releases its bound GDP, binds GTP, and dissociates into its constituent Gαi/o and Gβγ subunits. youtube.com Both of these subunits act as secondary messengers, modulating the activity of various downstream effector proteins. nih.gov

A primary consequence of NOP receptor activation is the inhibition of adenylate cyclase activity. nih.govnih.gov The activated Gαi/o subunit directly interacts with and inhibits the enzyme adenylate cyclase, which is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgamsterdamumc.nl This leads to a decrease in the intracellular concentration of cAMP, a crucial second messenger involved in numerous cellular processes. nih.govnih.gov The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of various target proteins. news-medical.net

The Gβγ subunit complex, liberated following NOP receptor activation by this compound, plays a critical role in modulating ion channel activity, which is a key mechanism for regulating neuronal excitability. nih.govnih.gov

Potassium (K⁺) Conductance: The Gβγ subunits directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov This activation increases the efflux of K⁺ ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in an inhibitory effect on neurotransmission.

Calcium (Ca²⁺) Conductance: The Gβγ subunits also inhibit the function of voltage-gated calcium channels (VGCCs), particularly N-type and P/Q-type channels. nih.govfrontiersin.org This inhibition reduces the influx of Ca²⁺ into the presynaptic terminal upon depolarization. Since calcium influx is a critical trigger for neurotransmitter release, this action leads to a reduction in the release of various neurotransmitters. frontiersin.org

Ion Channel TypeSubunit MediatorEffect of this compound BindingCellular Consequence
GIRK Channels (K⁺)GβγActivationIncreased K⁺ efflux, membrane hyperpolarization
VGCCs (Ca²⁺)GβγInhibitionDecreased Ca²⁺ influx, reduced neurotransmitter release

G-protein Independent Signaling (e.g., β-arrestin mediated signaling)

Beyond the canonical G-protein pathways, GPCRs like the NOP receptor can also signal through G-protein independent mechanisms, primarily mediated by β-arrestins. nih.govnih.gov Following agonist binding and subsequent receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. nih.govyoutube.com This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin1 and β-arrestin2). nih.gov

The binding of β-arrestin to the NOP receptor has two major consequences:

Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling it from G-protein-dependent signaling and leading to a dampening of the initial signal. nih.govyoutube.com

Signal Transduction: The receptor-β-arrestin complex can act as a signaling scaffold, recruiting and activating other proteins to initiate distinct signaling cascades. nih.govnih.gov This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. nih.govnews-medical.net While this is a known mechanism for NOP receptors, specific studies detailing the recruitment of β-arrestin by this compound are not available. nih.gov

Differential Signaling (Bias)

The concept of differential signaling, or "biased agonism," posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. nih.govnih.gov For a GPCR like the NOP receptor, a biased agonist could selectively promote either G-protein-dependent signaling or β-arrestin-mediated signaling. monash.edu This bias is thought to arise from the ability of different ligands to stabilize distinct conformational states of the receptor, which in turn have different affinities for coupling to G-proteins versus β-arrestins. monash.eduyoutube.com

A G-protein-biased agonist might produce the primary effects associated with Gαi/o and Gβγ signaling (e.g., adenylate cyclase inhibition, ion channel modulation) with minimal recruitment of β-arrestin, potentially leading to less receptor desensitization. uthscsa.edu Conversely, a β-arrestin-biased agonist would preferentially drive signaling through MAPK cascades, independent of G-protein activation. duke.edu The specific signaling bias of this compound at the NOP receptor has not been extensively characterized, but its pharmacological profile would ultimately be determined by the balance of its activity across these distinct intracellular pathways.

Preclinical Pharmacological Investigations of Sch 221510

Modulation of Nociception and Pain

SCH 221510, a potent and selective non-peptide agonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, has been the subject of extensive preclinical investigation to characterize its effects on nociception and various pain states. These studies have demonstrated its potential as an analgesic agent, particularly in chronic pain conditions.

Acute Pain Models

In models of acute pain, the effects of NOP receptor agonists can be complex and sometimes contradictory depending on the species and route of administration. While systemic administration of some NOP agonists has shown limited efficacy in rodent models of acute pain such as the tail-flick and hot plate tests, spinal administration of N/OFQ has been shown to produce antinociceptive effects. In non-human primate (NHP) models of acute pain, systemic administration of this compound has been shown to produce antinociceptive effects. nih.gov For instance, studies in NHPs have demonstrated that this compound can attenuate thermal nociception. nih.gov

Commonly used acute pain models in preclinical research include the tail-flick test, hot plate test, and formalin test, which assess an animal's response to thermal or chemical noxious stimuli. criver.combiocytogen.commdpi.compharmalegacy.com

Chronic Pain Models

This compound has demonstrated significant analgesic potential in various preclinical models of chronic pain.

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. scireproject.commdpi.comfrontiersin.org In rodent models of neuropathic pain, such as those induced by chronic constriction injury or spinal nerve ligation, this compound has been reported to induce analgesia when administered orally and intrathecally. nih.gov Studies have shown that intrathecal administration of this compound can attenuate tactile allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful. nih.gov In one study, bifunctional NOP/μ-opioid receptor (MOP) ligands were found to be more potent than this compound alone in reducing nerve injury-induced tactile allodynia. nih.gov

ModelSpeciesEffect of this compoundKey Finding
Chronic Constriction InjuryRat/MouseAnalgesiaEffective via oral and intrathecal administration. nih.gov
Spinal Nerve LigationMouseAttenuation of tactile allodyniaBifunctional NOP/MOP ligands showed greater potency. nih.gov

Inflammatory pain is associated with tissue damage and inflammation. bioworld.commdpi.com this compound has shown robust efficacy in models of inflammatory pain. Systemic administration of this compound produced antihyperalgesic effects in a carrageenan-induced inflammatory pain model in non-human primates. nih.gov In rodent models, such as carrageenan- and complete Freund's adjuvant-induced inflammatory pain, NOP receptor agonists have demonstrated potent antihyperalgesic and antiallodynic effects. nih.gov Furthermore, in a mouse model of inflammatory bowel disease, orally administered this compound exhibited both anti-inflammatory and antinociceptive properties. nih.gov This antinociceptive effect was observed in mustard oil-induced abdominal pain tests in mice with acute colitis. nih.gov

ModelSpeciesEffect of this compoundKey Finding
Carrageenan-induced inflammationNon-human primateAntihyperalgesic effectDemonstrates efficacy of systemic administration. nih.gov
Inflammatory Bowel Disease (TNBS-induced colitis)MouseAnti-inflammatory and antinociceptive effectsEffective with oral administration in a model of visceral pain. nih.gov
Mustard oil-induced abdominal painMouseAntinociceptive effectObserved in the context of acute colitis. nih.gov

Species Differences in Antinociceptive Effects (Rodent vs. Primate)

Significant species differences have been observed in the pharmacological effects of NOP receptor agonists, including their antinociceptive profiles. nih.govnih.govsemanticscholar.orgrug.nldntb.gov.ua While some studies in rodents have reported inconsistent or weak antinociceptive effects of systemically administered NOP agonists in acute pain models, studies in non-human primates have more consistently demonstrated the analgesic efficacy of compounds like this compound in models of both acute and inflammatory pain. nih.gov

In contrast to findings in rodents where intrathecal administration of N/OFQ can produce both pro- and antinociceptive effects, in non-human primates, it consistently produces only antinociceptive effects in acute and inflammatory pain models. nih.gov This effect in primates is reversible by a NOP receptor antagonist, confirming the mediating role of the spinal NOP receptor. nih.gov These species-related differences are crucial for the translation of preclinical findings to clinical applications.

Interactions with Other Opioid Systems

The NOP receptor system exhibits significant interactions with the classical opioid systems (mu, delta, and kappa). Activation of NOP receptors can modulate the effects of mu-opioid receptor (MOP) agonists. In rhesus monkeys, the antinociceptive activity of the MOP agonist buprenorphine was potentiated by NOP agonists, including this compound. nih.gov This suggests a synergistic interaction where both compounds together produce a greater analgesic effect. nih.gov

This potentiation of MOP-mediated antinociception by NOP receptor agonists has led to the hypothesis that bifunctional or mixed NOP/MOP receptor agonists could be a promising strategy for developing potent analgesics with improved side-effect profiles. nih.goviasp-pain.org For instance, co-administration of this compound has been shown to attenuate the respiratory depression and itch response induced by buprenorphine in non-human primates, side effects that are typically associated with MOP receptor activation. nih.gov Furthermore, this compound has been found to attenuate the reinforcing effects of MOP receptor agonists in rats, suggesting a potential role in reducing the abuse liability of traditional opioids. nih.gov

Modulation of Mu-Opioid Receptor (MOP) Agonist Activity

This compound demonstrates a significant degree of selectivity for the NOP receptor over classical opioid receptors, including the mu-opioid (MOP), kappa-opioid (KOP), and delta-opioid (DOP) receptors. In vitro binding assays have determined the binding affinity (Ki) of this compound for the human NOP receptor to be 0.3 nM. tocris.comresearchgate.net In comparison, its affinity for the MOP receptor is significantly lower, with a Ki value of 65 nM, indicating a 217-fold selectivity for the NOP receptor over the MOP receptor. tocris.comresearchgate.net

Functionally, this compound acts as a potent agonist at the NOP receptor with an EC50 value of 12 nM. tocris.comnih.gov Its functional selectivity is more than 50-fold greater for the NOP receptor compared to the MOP, KOP, and DOP receptors. nih.gov Despite this selectivity, studies in rhesus monkeys have revealed a synergistic interaction between this compound and the MOP receptor partial agonist, buprenorphine. nih.govnih.gov Co-administration of this compound with buprenorphine enhanced the antinociceptive effects of buprenorphine without exacerbating side effects such as respiratory depression and itching. nih.govresearchgate.net This potentiation of MOP agonist-induced analgesia suggests a complex interplay between the NOP and MOP receptor systems. nih.govnih.gov

Receptor Binding and Functional Potency of this compound
ReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity vs. NOP (Binding)
NOP0.312-
MOP65693217-fold
KOP131683437-fold
DOP28548071>9500-fold
Anti-opioid Effects

The activation of the N/OFQ system generally exerts effects that are contrary to those of classical opioids, particularly concerning reward and analgesia. researchgate.net NOP receptor activation has been shown to block the actions of opiate analgesics in supraspinal locations, which accounts for the anti-opioid effects observed when N/OFQ is administered intracerebroventricularly. nih.gov In line with this, this compound has been found to attenuate the reinforcing effects of MOP receptor agonists in rats. researchgate.net This suggests that the NOP receptor agonism of this compound may counteract some of the rewarding and dependence-forming properties of traditional opioids.

Anxiolytic-Like Effects

A significant body of preclinical evidence supports the anxiolytic-like properties of this compound across multiple species and behavioral paradigms.

Behavioral Assays (e.g., Elevated Plus-Maze, Vogel Conflict, Pup Separation-Induced Vocalization)

This compound has demonstrated consistent anxiolytic-like effects in a variety of established behavioral assays. nih.gov

Elevated Plus-Maze (EPM): In both rats and gerbils, this compound produced anxiolytic-like effects, indicated by an increase in the exploration of the open, more aversive arms of the maze. nih.gov This model is based on the innate aversion of rodents to open and elevated spaces. nih.govnih.gov

Vogel Conflict Test: This assay measures the ability of a compound to reduce the suppression of drinking behavior in water-deprived rats that are subjected to mild electrical shocks when they attempt to drink. nih.gov this compound exhibited anxiolytic-like activity in this test. nih.gov

Pup Separation-Induced Vocalization: In guinea pig pups, separation from their mother and littermates elicits distress vocalizations. nih.gov this compound was effective in reducing these vocalizations, further supporting its anxiolytic-like profile. nih.gov

Summary of Anxiolytic-Like Effects of this compound in Behavioral Assays
Behavioral AssaySpeciesObserved Effect
Elevated Plus-MazeRat, GerbilIncreased exploration of open arms
Vogel Conflict TestRatReduced suppression of punished drinking
Pup Separation-Induced VocalizationGuinea PigDecreased distress vocalizations
Conditioned Lick SuppressionRatAnxiolytic-like effects observed
Fear-Potentiated StartleRatAnxiolytic-like effects observed

Comparison with Benzodiazepines

The anxiolytic-like effects of this compound have been compared to those of the benzodiazepine chlordiazepoxide (CDP). nih.gov In several behavioral models, this compound produced anxiolytic-like activity that was comparable to that of CDP. nih.gov A key distinction, however, is that this compound exerted its anxiolytic-like effects at doses that did not cause overt behavioral disruption, such as sedation or motor impairment, which are common side effects of benzodiazepines. nih.gov This suggests that NOP agonists like this compound may offer an anxiolytic profile with a reduced side-effect liability compared to benzodiazepines. nih.gov

Mechanism of Anxiolytic Action (e.g., serotonin availability, CRF actions)

The precise mechanisms underlying the anxiolytic effects of NOP agonists are still under investigation, but evidence points to the modulation of key neurotransmitter systems involved in anxiety and stress. It is suggested that the anxiolytic effects of NOP agonists may involve an increase in serotonin availability and alterations in the firing rates of neurons in the dorsal raphe nucleus, a key area for serotonin production. bohrium.com Additionally, NOP agonists may counteract the anxiogenic actions of corticotropin-releasing factor (CRF) in brain regions such as the bed nucleus of the stria terminalis. bohrium.com N/OFQ has been shown to act as a functional antagonist of CRF, opposing its biological actions related to stress and anxiety. bohrium.com

Specificity of Anxiolytic Effects (Antagonism Studies with J-113397, Naltrexone)

To confirm that the anxiolytic-like effects of this compound are mediated by the NOP receptor, antagonism studies have been conducted. The anxiolytic-like effect of this compound in the Vogel conflict test was attenuated by the selective NOP receptor antagonist J-113397. nih.gov In contrast, the general opioid receptor antagonist naltrexone did not block the anxiolytic-like effects of this compound. nih.gov This demonstrates that the anxiolytic properties of this compound are specifically mediated through its action on NOP receptors and not through the classical opioid receptors. nih.gov

Effects on Substance Use Disorders and Reward Pathways

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor system, to which this compound is a selective agonist, is implicated in the modulation of brain reward circuits. Preclinical studies have explored the potential of this compound to influence the self-administration of substances like ethanol and opioids and to understand its own reinforcing properties.

Investigations in nonhuman primate models of alcohol use disorder have demonstrated that this compound can reduce alcohol consumption. nih.govnih.govbath.ac.uk In a study involving rhesus monkeys trained to self-administer a 4% ethanol solution, acute administration of this compound selectively decreased ethanol intake. nih.govnih.govbath.ac.uk This effect was observed at doses that did not concurrently suppress responding for food, indicating a specific action on alcohol consumption rather than a general reduction in motivated behavior. nih.govnih.gov A significant reduction in ethanol intake was noted at a dose of 1.0 mg/kg. nih.gov These findings in a translational nonhuman primate model suggest that NOP receptor stimulation by compounds like this compound can decrease alcohol drinking. nih.govnih.govbath.ac.uk

Table 1: Effect of Acute this compound Administration on Ethanol Intake in Rhesus Monkeys
Dose (mg/kg, i.m.)Effect on Ethanol IntakeEffect on Food-Maintained Responding
0.03 - 1.0Dose-dependent decreaseNo significant effect
1.0Significant reductionNo significant effect

The potential of this compound to modulate the reinforcing effects of µ-opioid receptor (MOP) agonists has been investigated in rat models. nih.gov Studies have shown that intracisternally administered this compound can attenuate the self-administration of the potent MOP agonist remifentanil. nih.gov This effect was comparable to that produced by the MOP antagonist naltrexone. nih.gov These results suggest that central activation of NOP receptors by this compound can diminish the reinforcing value of MOP agonists. nih.gov The attenuation of remifentanil self-administration by this compound could be reversed by the NOP antagonist J-113397, confirming the effect was mediated through the NOP receptor. nih.gov

The mesolimbic dopamine system, particularly the release of dopamine in the nucleus accumbens (NAc), is a critical component of the brain's reward circuitry. nih.gov The NOP-N/OFQ system is known to exert inhibitory control over this pathway. nih.gov Exogenous administration of N/OFQ, the endogenous ligand for the NOP receptor, has been shown to suppress both basal and drug-stimulated dopamine release in the nucleus accumbens. nih.govnih.gov This inhibitory effect on dopamine release is believed to underlie the ability of NOP agonists to block the rewarding properties of various drugs of abuse. nih.govnih.gov Studies have found that N/OFQ administered into the ventral tegmental area (VTA) or intracerebroventricularly leads to a decrease in extracellular dopamine in the NAc. eneuro.org NOP receptor agonists have also been shown to inhibit morphine-induced dopamine release within the mesolimbic pathway. researchgate.net

To assess its own potential for abuse, this compound was evaluated for reinforcing properties using drug self-administration paradigms in rats. nih.gov Unlike the full MOP agonist remifentanil, which produced a characteristic biphasic dose-response curve indicative of reinforcing properties, this compound did not function as a reinforcer. nih.gov In self-administration studies, this compound resulted in flat dose-response curves and early break-points under a progressive-ratio schedule of reinforcement. nih.gov This pattern of responding is characteristic of drugs that lack reinforcing value. nih.gov These findings strongly suggest that this compound does not have abuse liability. nih.gov

Table 2: Comparison of Self-Administration Behavior in Rats
CompoundDose Range (µg/kg/infusion)Dose-Response CurveProgressive-Ratio Schedule OutcomeInterpretation
This compound3 - 300FlatEarly break-pointsLacks reinforcing value
Remifentanil0.3 - 10BiphasicNot specifiedHas reinforcing properties

Gastrointestinal System Modulation

The NOP receptor system is widely distributed in the gastrointestinal (GI) tract and plays a role in regulating intestinal function. mdpi.com Pharmacological evaluation of this compound has been conducted in animal models to determine its effects on intestinal alterations. mdpi.com

This compound has demonstrated a potent inhibitory effect on intestinal motility in preclinical models. nih.gov Both in vitro and in vivo studies in mice have shown that this compound produces a significant, NOP-mediated inhibitory action on intestinal movement under normal physiological conditions. nih.gov This antitransit effect suggests that activation of NOP receptors by this compound can slow movement through the GI tract. mdpi.com

Antidiarrheal Action

This compound has demonstrated a notable antidiarrheal effect in animal models, suggesting its potential for treating diarrhea-predominant irritable bowel syndrome (IBS-D). researchgate.net The activation of NOP receptors by this compound leads to a potent inhibitory effect on mouse intestinal motility under physiological conditions. researchgate.net In models designed to mimic the symptoms of IBS-D, orally administered this compound displayed significant antidiarrheal and analgesic actions. researchgate.net This suggests that the compound's mechanism of action involves the modulation of gastrointestinal transit, thereby reducing the frequency and fluidity of stools.

Antinociceptive Effects in Visceral Pain Models

The analgesic properties of this compound have been evaluated in established mouse models of visceral pain. In a model of abdominal pain induced by mustard oil, the administration of this compound was found to have an antinociceptive effect. researchgate.net This effect was observed after oral administration in mice with acute colitis, indicating that the compound can alleviate visceral pain associated with inflammatory conditions of the gut. researchgate.net The analgesic action of this compound is attributed to its agonistic activity at NOP receptors, which are involved in the modulation of pain signals.

Inflammatory Bowel Diseases (IBD) Models

The therapeutic potential of this compound has been extensively investigated in preclinical models of Inflammatory Bowel Disease (IBD), a group of chronic inflammatory conditions of the gastrointestinal tract.

In a well-established mouse model of colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS), this compound demonstrated potent anti-inflammatory effects. Both intraperitoneal and oral administration of the compound attenuated the severity of colitis. researchgate.net This anti-inflammatory action was blocked by a selective NOP antagonist, confirming that the effect is mediated through the NOP receptor. researchgate.net Interestingly, direct intracolonic injections of this compound did not ameliorate the colitis, suggesting a systemic mechanism of action is required. researchgate.net

The intraperitoneal administration of this compound at doses of 0.1 and 1 mg/kg led to an improvement in macroscopic scores of colitis when compared to the TNBS-treated control group. researchgate.net However, in this particular study, the myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, was found to be comparable among the experimental groups, indicating that this compound's anti-inflammatory effect may not be directly linked to a reduction in this specific inflammatory marker. researchgate.net

Anti-inflammatory Effects of this compound in TNBS-induced Colitis
Treatment GroupMacroscopic Score (Mean ± SEM)MPO Activity
TNBS-treated Mice6.55 ± 0.76Comparable to other groups
This compound (0.1 mg/kg i.p.)4.75 ± 0.72Comparable to other groups
This compound (1 mg/kg i.p.)3.3 ± 0.72Comparable to other groups

Research into the role of the nociceptin system in IBD has revealed significant alterations in the expression of NOP receptors. Studies have shown that the expression of NOP mRNA is significantly decreased in patients with IBD. researchgate.net This finding suggests an impairment of the endogenous nociceptin system in the context of chronic intestinal inflammation.

Further investigations into related gastrointestinal disorders, such as irritable bowel syndrome (IBS), have provided more detailed insights into NOP receptor expression. In healthy individuals, NOP receptor mRNA is expressed in both the jejunum and the colon, with significantly higher levels in the jejunum. nih.gov In patients with diarrhea-predominant IBS (D-IBS), the relative expression of NOP receptor mRNA was found to be significantly lower in both the jejunum and the colon compared to healthy controls. nih.gov Conversely, in patients with constipation-predominant IBS (C-IBS), no significant difference in NOP receptor mRNA expression was observed when compared to the control group. nih.gov

Relative Expression of NOP Receptor mRNA in Human Intestinal Mucosa
GroupJejunum (Relative Quantification ± SEM)Colon (Relative Quantification ± SEM)
Healthy Controls7.86 ± 4.661.04 ± 0.33
Diarrhea-Predominant IBS (D-IBS)2.71 ± 2.310.32 ± 0.11
Constipation-Predominant IBS (C-IBS)6.66 ± 4.941.05 ± 1.26

Other Investigational Areas

The activation of the NOP receptor is being explored as a novel therapeutic strategy for the management of cough. nih.gov Preclinical studies have shown that NOP receptor agonists can inhibit cough in various animal models. nih.gov For instance, the nonpeptide NOP agonist SCH 225288 demonstrated a dose-dependent suppression of capsaicin-induced cough in guinea pigs. patsnap.com This effect was blocked by a NOP antagonist but not by an opioid receptor antagonist, indicating the specificity of the mechanism. patsnap.com While these findings are promising for the class of NOP agonists, specific quantitative data on the antitussive effects of this compound are not yet widely available.

Respiratory System Effects

Preclinical research indicates that this compound may mitigate the respiratory depressant effects of conventional opioids. In a study involving non-human primates, this compound was reported to attenuate the respiratory depression induced by the systemic administration of buprenorphine researchgate.net.

Investigations into the combined effects of buprenorphine and this compound on respiratory function provided quantitative data on this interaction. The study established dose-response curves for respiratory depression, measured as a percentage of baseline, for buprenorphine administered alone and in combination with this compound.

The data presented in this table is derived from graphical representations in the source material and should be considered illustrative of the study's findings. researchgate.net

These findings suggest that the activation of the NOP receptor by this compound can counteract the respiratory depression typically associated with mu-opioid receptor agonists like buprenorphine. This characteristic points to a potential advantage of NOP agonists in developing analgesics with an improved safety profile regarding respiratory function.

Motor Coordination

A significant aspect of the preclinical evaluation of this compound was its side-effect profile, particularly concerning motor function. Unlike benzodiazepines such as chlordiazepoxide (CDP), which are known to cause motor impairment, this compound demonstrated a separation between its anxiolytic-like effects and motor disruption.

In various rodent models, this compound produced anxiolytic-like activity at doses that did not disrupt the overt behavior of the animals nih.gov. This suggests that the compound does not cause significant sedation or motor coordination deficits at therapeutically relevant doses. While other NOP agonists have been shown to decrease locomotor activity at higher doses, this compound's profile appears favorable in this regard nih.govnih.gov.

The lack of motor impairment is a critical finding, suggesting that NOP agonists like this compound could offer anxiolytic benefits with a reduced liability for side effects that can impair daily functioning, a common issue with existing anxiolytic medications nih.gov.

Tolerance Development

The potential for tolerance development with chronic use is a key consideration for any new therapeutic agent. Preclinical studies investigated whether the anxiolytic-like effects of this compound would diminish over time with repeated administration.

In a study involving rats, the anxiolytic-like effects of this compound did not change appreciably following a 14-day period of twice-daily dosing nih.gov. This lack of tolerance development to its primary pharmacological effect is a significant advantage. It suggests that the therapeutic efficacy of this compound may be maintained during long-term treatment. This contrasts with many traditional opioids, where tolerance to the analgesic effects develops rapidly nih.govnih.gov.

The finding that chronic dosing did not lead to a reduction in the anxiolytic-like efficacy of this compound supports the concept that targeting the NOP receptor may be a viable strategy for developing non-habituating anxiolytic therapies nih.gov.

Advanced Research Considerations and Future Directions

Structure-Activity Relationship (SAR) Studies of SCH 221510 and Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound affect its binding affinity, efficacy, and selectivity at the NOP receptor and other opioid receptors. These studies aim to identify key structural features responsible for the compound's pharmacological profile and guide the design of novel, improved ligands. Molecular dynamics simulations and docking studies have been employed to investigate the binding mode of this compound and its derivatives within the NOP receptor binding site. These computational approaches help to identify crucial residues involved in ligand binding and receptor activation. Mutagenesis studies on these identified residues can further validate the computational findings and provide insights into the molecular basis of NOP receptor selectivity and activation.

Development of Novel NOP Ligands

The understanding gained from SAR studies of this compound and other NOP ligands has facilitated the development of novel compounds targeting the NOP receptor. This includes the synthesis of derivatives with modified structural features to enhance potency, selectivity, and pharmacokinetic properties. Various chemical classes of small molecule NOP ligands have been discovered, including piperidines, spiropiperidines, and nortropanes, among others. The development of novel NOP ligands also explores compounds with biased signaling profiles, aiming to selectively activate beneficial downstream pathways while minimizing those associated with unwanted side effects.

Optimization of Selectivity and Efficacy

Optimizing the selectivity of NOP ligands over other opioid receptors (mu, delta, and kappa) is a critical aspect of drug development to avoid off-target effects and potential side effects associated with classical opioids. This compound exhibits high selectivity for the NOP receptor compared to mu, kappa, and delta opioid receptors. Studies have investigated the amino acid residues in the NOP receptor that contribute to its selective binding of N/OFQ and preclude the binding of small molecule opioid ligands. Further research aims to understand the reverse – which residues in other opioid receptors prevent the binding of selective NOP ligands. Efficacy optimization focuses on developing ligands that produce the desired level of NOP receptor activation to achieve therapeutic effects. This involves fine-tuning the chemical structure to influence the ligand's interaction with the receptor and its ability to induce conformational changes leading to signaling.

Translational Research and Clinical Potential

Translational research bridges the gap between basic scientific discoveries and their application in clinical settings to improve human health. For this compound, this involves translating findings from preclinical studies into potential therapeutic uses in humans.

Bridging Preclinical Findings to Human Conditions

Preclinical studies using animal models, including rodents and non-human primates, have provided valuable insights into the potential therapeutic applications of this compound. These studies have investigated its effects on pain, anxiety, and other behaviors. Translating these findings to human conditions requires careful consideration of differences in receptor expression, signaling pathways, and pharmacokinetics between species. Studies in non-human primates have been particularly instrumental in evaluating the potential of NOP agonists like this compound as analgesics with potentially fewer side effects compared to traditional opioids.

Potential as Novel Analgesics

This compound has demonstrated potential as a novel analgesic in preclinical models. It has been reported to induce analgesia in models of neuropathic pain and acute pain. Studies in non-human primates suggest that NOP agonists may produce strong antinociception without the typical side effects associated with mu-opioid receptor agonists, such as respiratory depression, constipation, and abuse liability. Furthermore, co-administration of NOP agonists like this compound with mu-opioid agonists such as buprenorphine has shown potential for synergistic analgesic effects and attenuation of opioid-induced side effects. This suggests the potential for developing novel pain management strategies utilizing NOP receptor modulation.

**4.2.3. Therapeutic Applications in

Applications in Gastrointestinal Disorders

Research suggests that the NOP receptor system plays a significant role in regulating gastrointestinal function. researchgate.netmdpi.com NOP receptors are widely expressed in the gastrointestinal tract on muscle cell membranes and neurons. physiology.org Given the distribution of NOP receptors in lumbar and sacral dorsal root ganglia (DRG), it is plausible that activating these receptors could offer analgesic effects in painful gastrointestinal conditions. physiology.org

The NOP-selective ligand this compound has been evaluated for its inhibitory effects on intestinal motility and visceral pain in preclinical animal models mimicking diarrhea-predominant Irritable Bowel Syndrome (IBS-D). researchgate.netphysiology.org Studies have shown that this compound produced a potent NOP-mediated inhibitory effect on mouse intestinal motility in vitro and in vivo under physiological conditions. researchgate.netmdpi.com Furthermore, this compound demonstrated antidiarrheal and analgesic actions after oral administration in animal models of IBS-D. researchgate.net Data from human samples also indicate a notable decrease in the expression of the endogenous nociceptin (B549756) system in patients with IBS-D compared to healthy controls, suggesting its relevance as a potential therapeutic target. researchgate.netmdpi.com this compound has also shown anti-inflammatory and antinociceptive effects in mice with acute inflammation, proposing a potential therapeutic strategy for inflammatory bowel diseases (IBD). researchgate.net

Methodological Approaches in this compound Research

Research into this compound and the NOP receptor system employs a variety of in vitro and in vivo methodologies to understand their pharmacological profiles and potential therapeutic applications.

In Vitro Assays (e.g., GTPγS binding, calcium mobilization)

In vitro assays are crucial for characterizing the binding affinity and functional activity of this compound at the NOP receptor. These methods include receptor binding assays and functional assays such as [³⁵S]-GTPγS binding and calcium mobilization experiments. mdpi.comnih.govresearchgate.netresearchgate.net

[³⁵S]-GTPγS binding assays measure the activation of G proteins coupled to the NOP receptor upon ligand binding. In Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor, this compound stimulates [³⁵S]-GTPγS binding in a concentration-dependent manner. mdpi.comnih.gov

Calcium mobilization assays assess the ability of this compound to trigger intracellular calcium release, often in cells engineered to express the NOP receptor and a chimeric G protein (e.g., Gαqi5) to couple the receptor to calcium signaling pathways. nih.govresearchgate.netresearchgate.net These assays have shown that this compound can evoke concentration-dependent stimulation of calcium release. nih.govresearchgate.net

Other in vitro methods include electrically stimulated tissue bioassays, such as those using the mouse vas deferens, which express native NOP receptors. mdpi.commdpi.comnih.gov These assays can evaluate the inhibitory effects of NOP agonists on electrically evoked contractions. mdpi.comnih.gov

In Vivo Animal Models (Rodent and Non-Human Primate)

In vivo studies are essential for evaluating the effects of this compound in living organisms and assessing its potential therapeutic efficacy and pharmacological profile in more complex systems. Rodent models, including mice and rats, are commonly used to study the effects of this compound on various behaviors and physiological processes. mdpi.comresearchgate.netmdpi.comresearchgate.net These studies have investigated the analgesic effects of this compound in models of neuropathic and visceral pain, as well as its effects on gastrointestinal motility. mdpi.comresearchgate.netmdpi.com

Non-human primates (NHP) offer a phylogenetically closer model to humans for evaluating the functions of opioid and non-opioid receptors and the effects of drugs. nih.gov Studies in NHP have demonstrated that selective NOP receptor agonists like this compound can produce antinociceptive effects. mdpi.comnih.govnih.gov NHP models are also used to assess the potential for NOP agonists to attenuate side effects associated with other opioid analgesics, such as respiratory depression and itch. mdpi.com

Examples of in vivo models used in this compound research include:

Mouse models of neuropathic pain. mdpi.com

Rat models of neuropathic pain. mdpi.com

Animal models of hypermotility and diarrhea. researchgate.netmdpi.com

Mouse models of visceral pain, including mustard oil-induced pain. researchgate.netmdpi.com

Non-human primate models utilizing operant nociception assays to study the disruptive effects of noxious stimuli on voluntary behavior and the ability of drugs to restore such behavior. nih.gov

Non-human primate models for evaluating antinociceptive effects against different noxious stimuli. nih.gov

Advanced Techniques (e.g., Fibre Photometry, Chemogenetics)

Advanced techniques are being employed to gain a deeper understanding of the mechanisms underlying NOP receptor signaling and the effects of compounds like this compound in vivo.

Fibre photometry is a technique used to record the bulk activity of genetically defined neuronal populations or to detect the dynamics of neurochemicals in freely behaving animals. researchgate.netnih.govbiorxiv.orguzh.chnih.gov This technique can be used to detect the binding of NOP receptor ligands or the release of endogenous N/OFQ. researchgate.netnih.govbiorxiv.org

Chemogenetics involves using engineered proteins (like DREADDs) that are activated by otherwise inert synthetic ligands (like CNO) to control neuronal activity. researchgate.netnih.govbiorxiv.org Combined with fibre photometry, chemogenetics allows for the selective activation of neurons expressing the N/OFQ precursor (PNOC) and simultaneous recording of NOP receptor-related signaling or endogenous N/OFQ release in specific brain regions. researchgate.netnih.govbiorxiv.org These techniques provide valuable insights into the role of specific neuronal circuits and endogenous N/OFQ release in mediating the effects of NOP receptor ligands. researchgate.netnih.govbiorxiv.org

Challenges and Opportunities in NOP Receptor Drug Development

Developing drugs targeting the NOP receptor, including compounds like this compound, presents both challenges and opportunities. mdpi.comcenmed.comnih.gov The NOP receptor system is a promising target for analgesics, with NOP receptor ligands showing antinociceptive effects, particularly in non-human primates. mdpi.com The development of bifunctional and multifunctional NOP/opioid receptor agonists has also shown potential for potent antinociceptive activity with favorable side effect profiles. mdpi.com

Species Differences and Translational Hurdles

A significant challenge in the development of NOP receptor targeted drugs is the presence of species differences in receptor function and drug effects. mdpi.comuzh.choup.com While NOP receptors are present in both rodents and primates, there can be differences in receptor distribution, signaling pathways, and the behavioral outcomes of NOP receptor activation. mdpi.comnih.govopenrepository.com For instance, supraspinal administration of the endogenous NOP ligand N/OFQ can produce hyperalgesia in rodents but analgesia in non-human primates. mdpi.com

These species differences can lead to translational hurdles, where findings from preclinical animal models, particularly rodents, may not directly translate to human clinical outcomes. mdpi.comuzh.choup.comesmed.orgnih.govfrontiersin.org The failure of animal tests to fully recapitulate human responses to drug treatments is a known challenge in drug development. oup.comesmed.org Factors contributing to these translational differences may include variations in metabolism, signaling pathways, and target modulation between species. oup.com

Despite these challenges, non-human primate models are considered more phylogenetically appropriate for evaluating opioid and non-opioid receptor functions and drug effects, potentially offering better translational data for human studies. nih.govesmed.org Understanding and addressing these species differences are crucial for the successful development of NOP receptor targeted therapies. mdpi.comuzh.choup.com

Development of Biased Agonists

Biased agonism at opioid receptors is a key area of research aimed at developing safer and more effective therapeutics. It refers to the ability of a ligand to selectively activate certain intracellular signaling pathways downstream of the receptor while preferentially engaging or not engaging others nih.govmdpi.com. For opioid receptors, the primary goal is often to develop agonists that preferentially activate G protein signaling pathways, which are typically associated with analgesia, over β-arrestin-2 recruitment pathways, which have been linked to many of the undesirable side effects of traditional opioids like respiratory depression, tolerance, and dependence nih.govmdpi.com.

This compound is characterized as a NOP receptor agonist mdpi.comrndsystems.com. Research into biased agonism at the NOP receptor, and how ligands like this compound fit into this, is ongoing. While some studies have investigated biased agonism among various NOP ligands, including this compound, the precise bias profile of this compound can vary depending on the specific assay and cellular context used unife.it. For instance, one study comparing several non-peptide NOP agonists found that all tested compounds, including this compound, displayed some degree of G protein biased agonism, with the exception of one compound that behaved as an unbiased agonist unife.it.

The concept is that NOP agonists with a favorable bias profile might retain the beneficial effects of NOP activation (e.g., anxiolysis, modulation of pain) while minimizing potential downsides. Although the direct link between this compound's specific bias profile and its in vivo effects requires further detailed investigation, the broader research on biased NOP agonists highlights a strategy for optimizing the therapeutic potential of compounds targeting this receptor nih.govmdpi.comunife.it.

Combination Therapies

The use of this compound in combination therapies, particularly with mu-opioid receptor agonists, has been explored as a strategy to enhance therapeutic effects and/or reduce side effects mdpi.comnih.govpsu.edu. As mentioned in the context of optimizing the therapeutic window, studies in non-human primates have demonstrated that combining this compound with buprenorphine resulted in a synergistic antinociceptive effect nih.govpsu.edu. This synergistic interaction suggests that co-activation of NOP and MOP receptors could be a valuable approach for pain management, potentially allowing for lower doses of the MOP agonist and thereby reducing the incidence and severity of MOP-related side effects mdpi.comnih.govpsu.edu.

This research supports the therapeutic potential of developing mixed MOP/NOP receptor agonists or using NOP selective agonists like this compound as adjuncts to traditional opioid therapy mdpi.comnih.govpsu.edu. The rationale behind such combinations is to leverage the distinct pharmacological profiles of NOP and MOP receptors. While MOP receptors are primarily responsible for potent analgesia, their activation is also linked to significant side effects. NOP receptor activation, on the other hand, has been shown to have anxiolytic effects and can modulate MOP receptor function, including attenuating MOP receptor-mediated reward and tolerance development nih.govnih.govnih.gov. Therefore, combining the activation of these two systems could lead to improved analgesic efficacy with a more favorable side effect profile mdpi.comnih.govpsu.edu.

Ethical Considerations in Opioid Research

Research involving opioid compounds, including NOP agonists like this compound, raises significant ethical considerations. These considerations are particularly prominent given the ongoing opioid crisis and the potential for abuse, dependence, and adverse effects associated with many opioid-targeting drugs nih.govmdpi.comnih.gov. Ethical review is a critical component of research involving human participants or personal data, and adherence to generally accepted ethical principles is expected in all research cam.ac.uk.

For studies involving this compound or similar compounds, ethical considerations include:

Minimizing Risk: Ensuring that the potential risks to research participants, particularly in early-phase clinical trials, are minimized and justified by the potential scientific and societal benefits cam.ac.uk. While preclinical studies on this compound have explored its safety profile in animal models, translation to human studies requires careful consideration of potential adverse effects rndsystems.com.

Informed Consent: Obtaining fully informed consent from human participants, ensuring they understand the nature of the research, potential risks and benefits, and their right to withdraw cam.ac.uk.

Responsible Animal Use: When research involves animal models, adhering to strict ethical guidelines for animal care and use, minimizing pain and distress, and using the fewest number of animals necessary to obtain scientifically valid results nih.gov.

Potential for Misuse and Diversion: Considering the societal implications of developing compounds that interact with opioid systems, including the potential for misuse, abuse, and diversion, and implementing strategies to mitigate these risks nih.govmdpi.com. Research into compounds with lower abuse potential, such as some NOP agonists, is partly driven by these ethical concerns nih.govnih.gov.

Transparency and Data Sharing: Promoting transparency in research findings, including both positive and negative results, and considering data sharing where appropriate to advance scientific understanding and inform public health efforts.

Q & A

Q. How can researchers ensure this compound studies meet ethical standards for animal and human-derived models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including randomization, blinding, and sample size justification. For human cell lines, obtain IRB approval and document informed consent. Publish negative results to avoid publication bias .

Q. What protocols enhance the reproducibility of this compound’s pharmacokinetic studies?

  • Methodological Answer : Standardize protocols for blood sampling intervals, storage conditions (-80°C), and LC-MS/MS calibration. Share code for pharmacokinetic modeling (e.g., non-compartmental analysis in R/Python) in open repositories like GitHub. Cross-validate results with independent labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.